2-(Chloromethoxy)-1-methyl-4-nitrobenzene

Catalog No.
S13722544
CAS No.
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethoxy)-1-methyl-4-nitrobenzene

Product Name

2-(Chloromethoxy)-1-methyl-4-nitrobenzene

IUPAC Name

2-(chloromethoxy)-1-methyl-4-nitrobenzene

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)4-8(6)13-5-9/h2-4H,5H2,1H3

InChI Key

IGMXYOPTFRPDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCl

2-(Chloromethoxy)-1-methyl-4-nitrobenzene is an organic compound characterized by the molecular formula C₈H₈ClNO₃. It is a derivative of nitrobenzene, featuring a chloromethoxy group at the second position, a methyl group at the first position, and a nitro group at the fourth position on the benzene ring. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

The primary reaction pathway for 2-(Chloromethoxy)-1-methyl-4-nitrobenzene involves its synthesis through chloromethylation of 1-methyl-4-nitrobenzene. This reaction typically utilizes chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are maintained under anhydrous environments to prevent hydrolysis, ensuring higher yields of the desired product .

The compound can also participate in various substitution reactions due to its electrophilic nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with biological macromolecules, potentially leading to cytotoxic effects .

Research indicates that 2-(Chloromethoxy)-1-methyl-4-nitrobenzene exhibits potential biological activities, particularly antimicrobial and anticancer properties. The nitro group can be reduced within biological systems to generate reactive species that may inhibit cellular functions or induce apoptosis in cancer cells. Studies are ongoing to elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene can be accomplished via several methods:

  • Chloromethylation: The most common method involves reacting 1-methyl-4-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst under controlled conditions.
  • Continuous Flow Synthesis: For industrial applications, continuous flow reactors can enhance yield and control over reaction parameters, leading to improved product consistency and purity.

Advanced purification techniques such as recrystallization and distillation are often employed post-synthesis to isolate the compound effectively .

2-(Chloromethoxy)-1-methyl-4-nitrobenzene serves multiple purposes across various domains:

  • Chemical Intermediary: It is used as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored as a precursor for new drugs targeting specific enzymes or receptors.
  • Agrochemicals: It has applications in developing pesticides and herbicides.
  • Dyes and Pigments: The compound is utilized in producing specialty chemicals like dyes due to its chromophoric properties .

Interaction studies of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene focus on its biochemical interactions within cellular systems. The compound's nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, potentially leading to cytotoxic effects. These studies aim to understand the compound's mechanism of action in antimicrobial and anticancer contexts, providing insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-(Chloromethoxy)-1-methyl-4-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-4-nitrobenzeneC₇H₈N₂O₂Lacks chloromethoxy group; simpler structure
2-Chloromethyl-1-methyl-4-nitrobenzeneC₈H₈ClN₂O₂Similar substitution pattern but different halogen
2-(Methoxy)-1-methyl-4-nitrobenzeneC₈H₉N₂O₃Contains methoxy instead of chloromethoxy
3-Chloro-1-methyl-4-nitrobenzeneC₇H₈ClN₂O₂Chlorine at the third position affects reactivity

These compounds differ primarily in their substituents on the benzene ring, which significantly influences their chemical behavior and biological activity. The presence of the chloromethoxy group in 2-(Chloromethoxy)-1-methyl-4-nitrobenzene enhances its reactivity compared to others, making it unique among similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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